molecular formula C13H9ClO3 B14270460 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 180996-02-5

2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14270460
CAS No.: 180996-02-5
M. Wt: 248.66 g/mol
InChI Key: ATZWNEYTNCGKEL-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,5-diene-1,4-dione core with a 5-chloro-2-hydroxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with cyclohexa-2,5-diene-1,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated cyclohexadiene derivatives. Substitution reactions can introduce various functional groups at the chloro and hydroxy positions .

Scientific Research Applications

2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the chloro and hydroxy substituents, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both a diene and a quinone system.

Properties

CAS No.

180996-02-5

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H9ClO3/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16H,5H2

InChI Key

ATZWNEYTNCGKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=CC(=O)C=CC2=O)O

Origin of Product

United States

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